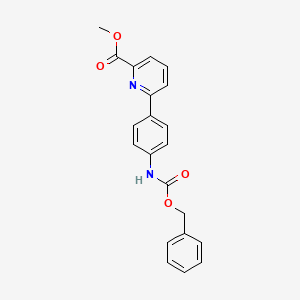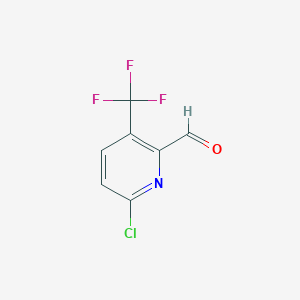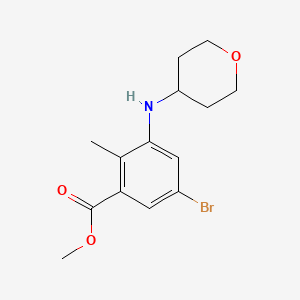
Methyl-5-brom-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoat
Übersicht
Beschreibung
Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a chemical compound with the molecular formula C14H18BrNO3. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran ring attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is used in biological studies to investigate the effects of brominated compounds on biological systems. It serves as a tool to study enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. It is being explored for its pharmacological properties, including its ability to modulate biological targets and pathways.
Industry: In the chemical industry, the compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active ingredients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves the following steps:
Bromination: The starting material, 2-methyl-3-aminobenzoic acid, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Methylation: The brominated compound is then methylated to form the methyl ester.
Nucleophilic Substitution: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-ylamine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid.
Reduction: 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tetrahydropyran ring play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the tetrahydropyran ring.
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the amino group.
Methyl 2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Similar structure but lacks the bromine atom.
Uniqueness: Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is unique due to the combination of the bromine atom, the methyl group, and the tetrahydropyran ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-methyl-3-(oxan-4-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-3-5-19-6-4-11/h7-8,11,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCILHRPCZDQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCOCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

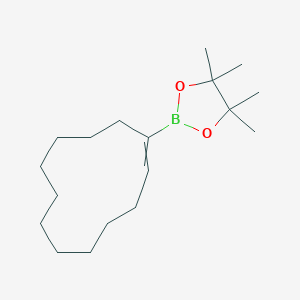

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
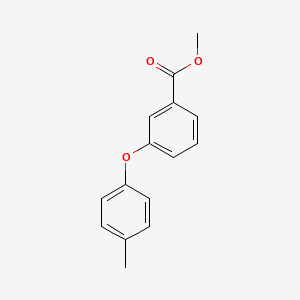

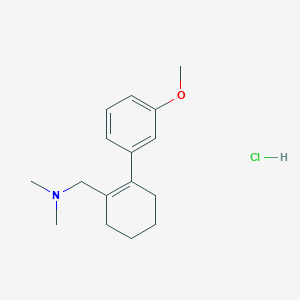

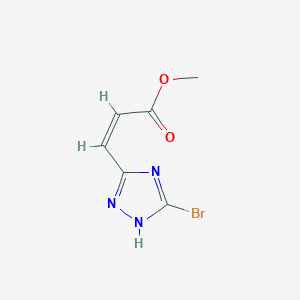
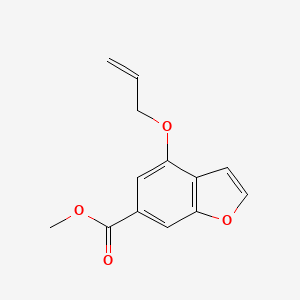
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
